
Eburicoic acid
Vue d'ensemble
Description
Eburicoic acid (C₃₀H₄₈O₃) is a lanostane-type triterpenoid primarily isolated from Antrodia camphorata, a medicinal mushroom endemic to Taiwan . Structurally, it features a 24-methylenelanost-8-en-21-oic acid backbone with a hydroxyl group at the C-3 position . Key biological activities include:
- Antidiabetic Effects: Enhances glucose uptake by upregulating membrane GLUT4 expression and activating AMPK/Akt pathways in skeletal muscle .
- Antihyperlipidemic Effects: Reduces hepatic triglyceride synthesis by suppressing SREBP-1c and FAS while enhancing PPARα-mediated fatty acid oxidation .
- Anticancer Activity: Induces autophagy in Hep 3B liver cancer cells via ROS generation, ATP depletion, and ER stress pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide éburicoïque peut être synthétisé par diverses réactions chimiques impliquant des précurseurs triterpénoïdes. La synthèse implique généralement plusieurs étapes, notamment la cyclisation, l'oxydation et les modifications de groupes fonctionnels. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont soigneusement contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle d'acide éburicoïque est souvent réalisée par extraction et purification à partir de sources naturelles, telles qu'Antrodia camphorata. Le procédé implique une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .
Analyse Des Réactions Chimiques
Types de réactions : L'acide éburicoïque subit diverses réactions chimiques, notamment :
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone) .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide éburicoïque, chacun ayant des propriétés chimiques et biologiques uniques .
4. Applications de la recherche scientifique
Chimie : L'acide éburicoïque sert de précurseur précieux pour la synthèse d'autres composés triterpénoïdes.
5. Mécanisme d'action
L'acide éburicoïque exerce ses effets par le biais de multiples cibles et voies moléculaires :
Activité antihyperlipidémique : Le composé réduit l'expression des enzymes lipogéniques et favorise l'oxydation des acides gras, ce qui entraîne une diminution de l'accumulation des lipides.
Activité anticancéreuse : L'acide éburicoïque induit un stress du réticulum endoplasmique et l'autophagie dans les cellules cancéreuses, ce qui conduit à la mort cellulaire.
Applications De Recherche Scientifique
Antidiabetic Properties
Eburicoic acid has demonstrated promising antidiabetic effects in several studies:
- Mechanisms of Action : Research indicates that this compound enhances glucose uptake in skeletal muscle by increasing the expression of phospho-AMP-activated protein kinase (AMPK) and glucose transporter type 4 (GLUT4). It also modulates hepatic glucose production by downregulating the expression of phosphoenolpyruvate carboxykinase (PEPCK) and promoting fatty acid oxidation through peroxisome proliferator-activated receptor alpha (PPARα) activation .
- Animal Studies : In streptozotocin-induced diabetic mice, this compound treatment resulted in significantly reduced blood glucose levels and improved insulin sensitivity. The compound also lowered triglyceride and total cholesterol levels, indicating its potential in managing hyperlipidemia alongside diabetes .
Lipid Regulation
This compound exhibits lipid-lowering effects which are crucial for cardiovascular health:
- Cholesterol and Triglycerides : Studies reveal that this compound decreases the expression of lipogenic enzymes such as fatty acid synthase (FAS) and PPARγ in the liver, leading to reduced plasma triglycerides and cholesterol levels. This suggests its utility in treating dyslipidemia .
- Clinical Implications : The modulation of lipid metabolism by this compound may provide therapeutic benefits for patients with metabolic syndrome, where dyslipidemia is a common complication.
Anti-Cancer Effects
This compound has been investigated for its anti-cancer properties, particularly against liver cancer:
- Cell Viability Studies : In vitro studies using human hepatoma Hep 3B cells demonstrated that this compound significantly reduces cell viability. The IC50 value was determined to be 18.4 μM, indicating potent anti-proliferative effects .
- Mechanistic Insights : The compound induces autophagy through mechanisms involving reactive oxygen species generation and endoplasmic reticulum stress. It promotes the formation of autophagosomes and modulates key signaling pathways associated with apoptosis and cell survival .
Gastroprotective Effects
Research has also highlighted the protective role of this compound against gastric ulcers:
- Protective Mechanisms : this compound administration has shown to protect gastric mucosa from lesions induced by various agents. This is attributed to its ability to enhance mucosal defense mechanisms and reduce oxidative stress within gastric tissues .
Summary Table of Applications
Mécanisme D'action
Eburicoic acid exerts its effects through multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Triterpenoids
Eburicoic acid shares structural similarities with other triterpenoids but differs in functional groups and ring modifications:
Compound | Molecular Formula | Key Structural Features | Source |
---|---|---|---|
This compound | C₃₀H₄₈O₃ | 24-methylenelanost-8-en-21-oic acid, C-3 hydroxyl | Antrodia camphorata |
Dehydrothis compound (TR2) | C₃₀H₄₆O₃ | Dehydrogenated at C-11/C-12 | Antrodia camphorata |
Sulphurenic acid | C₃₀H₄₈O₃ | Lanostane backbone with C-15 hydroxylation | Fomes officinalis |
Polyporenic acid C | C₃₀H₄₈O₄ | Additional hydroxyl group at C-6 | Poria spp. |
Pachymic acid | C₃₃H₅₂O₅ | Acetylated at C-3, C-16 hydroxylation | Poria cocos (茯苓) |
Key Differences :
- Dehydrothis compound (TR2) : Lacks two hydrogens compared to this compound, forming a double bond at C-11/C-12 .
- Sulphurenic acid : Contains a hydroxyl group at C-15, absent in this compound .
- Polyporenic acid C : Features an additional hydroxyl at C-6, enhancing polarity .
Antidiabetic and Antihyperlipidemic Effects
Notable Findings:
- This compound and TR2 show synergistic effects in improving insulin sensitivity, but TR2 is more abundant in Antrodia extracts (0.96% vs. 0.48% dry weight) .
- Pachymic acid, while structurally distinct, primarily targets lipid metabolism via CYP7A1 upregulation, differing from this compound’s AMPK focus .
Hepatoprotective and Anticancer Activity
Key Contrasts :
- This compound induces autophagy (LC3-II accumulation) in Hep 3B cells, whereas sulphurenic acid promotes apoptosis .
- Both this compound and TR2 reduce CCl₄-induced liver damage, but TR2 shows faster ROS scavenging .
Pharmacological Efficacy in Disease Models
Diabetes and Hyperlipidemia
- This compound (30 mg/kg/day) reduced serum glucose by 35% and triglycerides by 28% in HFD-fed mice, outperforming metformin in AMPK activation .
- TR2 (25 mg/kg/day) showed equivalent lipid-lowering effects but required higher doses for glucose control .
Liver Cancer
- This compound’s IC₅₀ in Hep 3B cells is 18.4 μM, with autophagy-linked cell death (2.07-fold ↑ LC3B-II) .
Discussion on Mechanistic Differences
- Structural Impact on Bioactivity : The 24-methylene group in this compound enhances membrane permeability, contributing to its superior AMPK activation compared to TR2 .
- Cell-Specific Responses : this compound promotes ROS in Hep 3B cells but inhibits it in neutrophils, highlighting context-dependent mechanisms .
Q & A
Basic Research Questions
Q. How can researchers reliably identify and quantify eburicoic acid in plant extracts or biological samples?
Methodological Answer:
- Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) are standard for identification and quantification. For example, HPLC methods using C18 columns with mobile phases like acetonitrile-water (70:30) and detection at 210 nm have been validated for this compound purity analysis .
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for structural confirmation, particularly to distinguish this compound from structurally similar triterpenoids .
- Quality control requires comparing retention times, spectral data, and spiking samples with authentic standards to avoid misidentification .
Q. What experimental models are suitable for preliminary screening of this compound’s hepatoprotective effects?
Methodological Answer:
- In vitro models : Use hepatoma cell lines (e.g., Hep 3B or HepG2) to assess cytotoxicity (via MTT assays) and mechanisms like ROS generation or ATP depletion .
- In vivo models : Carbon tetrachloride (CCl)-induced liver damage in mice is a well-established model. Key endpoints include serum ALT/AST levels, lipid peroxidation (MDA), and antioxidant enzyme activities (SOD, CAT) .
- Dosage considerations : Intraperitoneal administration (e.g., 10–50 mg/kg) for 7 days prior to CCl challenge has shown efficacy in reducing hepatic damage .
Q. How should researchers handle solubility and stability challenges with this compound in experimental setups?
Methodological Answer:
- Solubility : this compound is sparingly soluble in water but dissolves in organic solvents like DMSO, chloroform, or ethanol. Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media (<0.1% DMSO) to avoid solvent toxicity .
- Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles of solutions to prevent degradation .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s induction of ER stress-mediated autophagy in cancer cells?
Methodological Answer:
- Key pathways : this compound activates the unfolded protein response (UPR) via ROS generation and ATP depletion, leading to elevated cytosolic Ca and BiP/GRP78 upregulation. This triggers JNK phosphorylation, Beclin-1 activation, and LC3-I/II conversion, culminating in autophagosome formation .
- Experimental validation : Use siRNA knockdown of ER stress markers (e.g., CHOP, ATF4) or autophagy inhibitors (e.g., chloroquine) to confirm mechanistic links. Western blotting for LC3-II and TEM imaging for autophagosomes are critical .
Q. How can contradictory data on this compound’s anti-inflammatory activity across studies be resolved?
Methodological Answer:
- Context-dependent effects : this compound’s dual pro-/anti-inflammatory roles may stem from dosage differences (e.g., 5–20 mg/kg in mice) or model-specific conditions (acute vs. chronic inflammation). For example, it suppresses TNF-α and IL-1β in carrageenan-induced paw edema but may upregulate CYP2E1 in hepatoprotection .
- Standardization : Ensure consistent purity (>98% by HPLC), solvent controls, and measurement of inflammatory cytokines (ELISA) and enzyme activities (e.g., iNOS, COX-2 via Western blot) across studies .
Q. What experimental designs are optimal for studying this compound’s antidiabetic effects in vivo?
Methodological Answer:
- Streptozotocin (STZ)-induced diabetic mice : Administer this compound orally (50–100 mg/kg/day) for 4–6 weeks. Monitor fasting blood glucose, HbA1c, and insulin resistance (HOMA-IR) .
- Molecular targets : Assess Akt phosphorylation in skeletal muscle (via Western blot) and hepatic gluconeogenesis markers (PEPCK, FoxO1). Histopathological analysis of pancreatic islets (e.g., β-cell mass) is critical .
- PPARα modulation : Use PPARα knockout mice to validate this compound’s lipid-lowering effects via fatty acid oxidation pathways .
Q. How can researchers address discrepancies in reported IC50_{50}50 values for this compound’s cytotoxicity across cancer cell lines?
Methodological Answer:
- Cell line variability : Hep 3B cells show an IC of 18.4 µM, while other lines (e.g., MCF-7) may require higher doses due to differential expression of drug transporters or apoptotic regulators .
- Assay standardization : Use identical incubation times (24–48 hrs), culture conditions, and cytotoxicity assays (e.g., MTT vs. ATP-based luminescence). Normalize results to cell count or protein content .
Q. Methodological Best Practices
Q. What controls are essential when studying this compound’s antioxidant activity?
- Include positive controls (e.g., ascorbic acid for ROS scavenging) and negative controls (vehicle-only treated cells/animals).
- Measure both enzymatic (SOD, CAT) and non-enzymatic (GSH levels) antioxidants to avoid overinterpreting single endpoints .
Q. How should researchers validate the specificity of this compound’s interactions with molecular targets (e.g., SOD, CYP450)?
Propriétés
IUPAC Name |
2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMQOYZVOPASJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971389 | |
Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560-66-7 | |
Record name | Eburicoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.